![molecular formula C14H11N3O2 B3173953 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid CAS No. 951547-45-8](/img/structure/B3173953.png)
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid
概要
説明
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety.
作用機序
Target of Action
The compound 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid, also known as 4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid, is a derivative of the imidazopyridine class of compounds . Imidazopyridines are known to interact with a variety of targets, including GABA A receptors, enzymes involved in carbohydrate metabolism, and components of the immune system . They also play a crucial role in the functioning of cancerous cells and pathogens .
Mode of Action
Imidazopyridines, in general, are known to act as positive allosteric modulators of gaba a receptors . They enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in the frequency of chloride channel opening events . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . For example, they can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazopyridines, in general, are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazopyridines are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化学分析
Biochemical Properties
They have the ability to influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazo[4,5-b]pyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[4,5-b]pyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with carboxylic acid derivatives under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to form the imidazo[4,5-b]pyridine core, followed by functionalization with benzoic acid derivatives .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
化学反応の分析
Types of Reactions
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the same core structure but lacks the benzoic acid moiety.
Imidazo[4,5-c]pyridine: Similar structure with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Uniqueness
4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is unique due to the presence of both the imidazo[4,5-b]pyridine core and the benzoic acid moiety, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNXNJYHIUZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


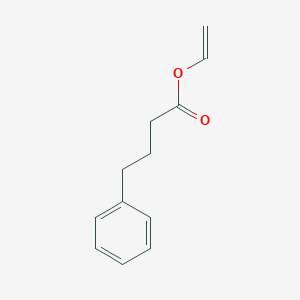
![({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride](/img/structure/B3173879.png)
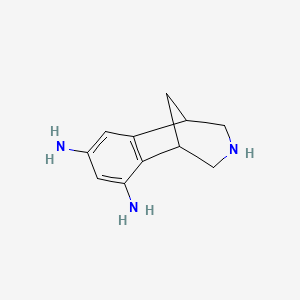
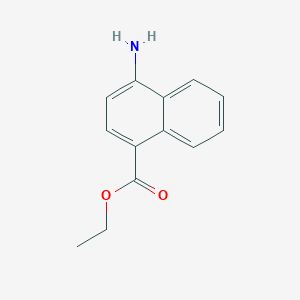
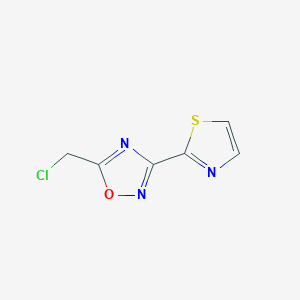
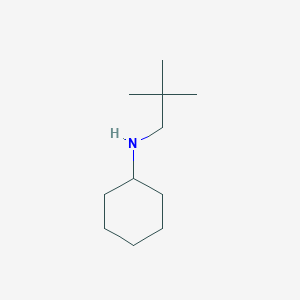
![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)

![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)
![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
![N-benzyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3173936.png)
![[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173948.png)
![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)
